6-Bromonicotinaldéhyde

Vue d'ensemble

Description

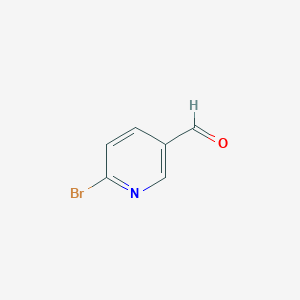

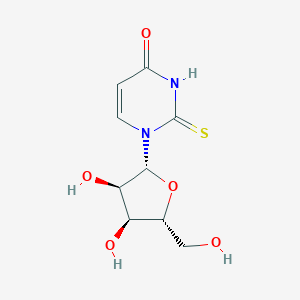

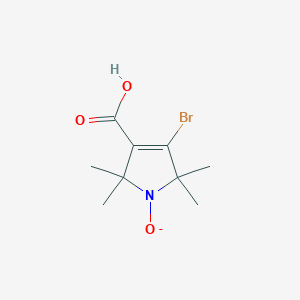

6-Bromonicotinaldehyde (6-BN) is an aldehyde compound with a chemical formula of C7H5BrO. It is a colorless to yellowish liquid with a characteristic aromatic odor. 6-BN is found naturally in certain essential oils, such as orange, lemon, and bergamot. It is also produced synthetically in the laboratory. 6-BN has a variety of applications in scientific research, including its use as a chemical reagent, a biochemical marker, and a fluorescent probe.

Applications De Recherche Scientifique

Synthèse d'alcaloïdes de produits naturels

Le 6-bromonicotinaldéhyde est un intermédiaire clé dans la synthèse d'alcaloïdes de produits naturels comme l'acide fusarique (FA), qui présente une gamme d'activités biologiques, notamment des propriétés herbicides, fongicides et insecticides . L'utilité du composé dans la synthèse du FA met en évidence son potentiel dans le développement de nouveaux fongicides agricoles.

Recherche pharmaceutique

Dans les études pharmacologiques, le this compound est utilisé pour synthétiser divers composés ayant des applications médicales potentielles. Son rôle dans la synthèse totale du FA, qui a montré diverses activités pharmacologiques, souligne son importance dans la découverte de nouveaux médicaments .

Applications agricoles

Le composé est essentiel dans la recherche agricole, en particulier dans le développement de nouveaux fongicides. Son utilisation dans la synthèse du FA, qui a démontré des activités inhibitrices contre les champignons phytopathogènes, pourrait conduire à la création de nouveaux fongicides pour lutter contre les maladies des cultures .

Synthèse chimique

Le this compound est un intermédiaire de synthèse précieux en chimie organique. Il est utilisé dans des réactions telles que la réaction de Wittig et l'amination d'Ullmann, qui sont essentielles pour construire des molécules complexes pour diverses applications industrielles .

Science des matériaux

En tant que réactif biochimique, le this compound est utilisé dans la recherche sur la science des matériaux pour développer de nouveaux matériaux présentant des propriétés organiques spécifiques. Son rôle de bloc de construction en synthèse organique en fait un composé polyvalent dans la création de nouveaux matériaux .

Études d'impact environnemental

Bien que des études spécifiques sur l'impact environnemental du this compound soient limitées, son utilisation dans la synthèse de composés ayant des applications agricoles nécessite des recherches sur son empreinte environnementale. Comprendre son comportement et sa dégradation dans l'environnement est essentiel pour des pratiques durables .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

6-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

It is used as an intermediate in the synthesis of other compounds , suggesting that its primary role may be as a building block in chemical reactions rather than having a direct mode of action on biological targets.

Biochemical Pathways

As an intermediate in chemical synthesis, it may be involved in various biochemical reactions depending on the specific compounds being synthesized .

Result of Action

As a biochemical reagent and intermediate in chemical synthesis, its primary role may be in facilitating the synthesis of other compounds .

Action Environment

It is known that it should be stored at 4°c under nitrogen, and in solvent, it can be stored at -80°c for 6 months or at -20°c for 1 month .

Propriétés

IUPAC Name |

6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472119 | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-06-4 | |

| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?

A1: 6-Bromonicotinaldehyde serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing 6-bromonicotinaldehyde, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)